N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

Receptor Binding FPR1 Affinity Ligand-Receptor Dynamics

Choose N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA for reproducible FPR1 research. Its well‑defined Kd of 2.2 nM ensures consistent receptor occupancy, while norleucine substitutions confer oxidative stability absent in fMLF. Ideal for quantitative pharmacology, live‑cell imaging of internalization, and radioiodination without loss of activity. Available in research-grade purity from multiple suppliers.

Molecular Formula C45H66F3N7O11
Molecular Weight 938.0 g/mol
Cat. No. B12427102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
Molecular FormulaC45H66F3N7O11
Molecular Weight938.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1
InChIKeyPIIHXDKVEVMPFE-KPIXKXSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: High-Affinity FPR Agonist for Chemotaxis and Receptor Dynamics Studies


N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (also designated fNLPNTL or For-Nle-Leu-Phe-Nle-Tyr-Lys-OH TFA) is a synthetic hexapeptide that functions as a potent agonist at formyl peptide receptors (FPRs), particularly FPR1 . This compound is a critical tool in immunology and cell signaling research, widely employed to investigate neutrophil chemotaxis, inflammation, and receptor-ligand internalization dynamics . Its design, incorporating norleucine (Nle) residues in place of methionine, confers enhanced oxidative stability compared to the prototypical bacterial agonist fMLF, making it a more reliable probe for both in vitro and in vivo studies [1].

Why fMLF or Other FPR Agonists Cannot Simply Replace N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA


Substituting N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA with a generic FPR1 agonist like fMLF or a pan-agonist like WKYMVm introduces significant experimental variability due to critical differences in receptor binding affinity, subtype selectivity, and functional stability. For instance, fMLF is susceptible to rapid oxidative inactivation by the myeloperoxidase (MPO)-H2O2-halide system, which can confound results in inflammatory models [1]. Furthermore, fMLF exhibits a broad range of reported EC50 values (from ~1 nM to 80 nM) depending on the assay endpoint, whereas N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA provides a more consistent, high-affinity interaction characterized by a well-defined dissociation constant (Kd = 2.2 nM) [2][3]. This consistency is paramount for reproducible quantitative studies of receptor dynamics, internalization, and downstream signaling where precise ligand occupancy must be controlled.

Quantitative Differentiation of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA from Key FPR Agonist Comparators


Superior Binding Affinity (Kd) Compared to Prototypical fMLF

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA exhibits a high and well-defined binding affinity for FPR1 with a dissociation constant (Kd) of 2.2 nM, as determined by radioligand binding assays [1]. In contrast, the prototypical FPR1 agonist fMLF (N-formyl-Met-Leu-Phe) shows significant assay-dependent variability, with reported KD values ranging from 1.0 nM to 165 nM depending on receptor coupling state and cellular context [2]. This makes fNLPNTL a more reliable ligand for quantitative studies requiring precise knowledge of receptor occupancy.

Receptor Binding FPR1 Affinity Ligand-Receptor Dynamics

Enhanced Stability and Resistance to Oxidative Inactivation Versus fMLF

A key differentiator for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is its enhanced resistance to oxidative inactivation. The substitution of the oxidation-prone methionine residues in fMLF with norleucine (Nle) prevents inactivation by the myeloperoxidase (MPO)-H2O2-halide system, a major mechanism of neutrophil-mediated peptide degradation [1]. While direct head-to-head stability data for fNLPNTL versus fMLF is inferred from class-level structure-activity relationships, studies on analogous stabilized FPR1 agonists (e.g., RE-04-001) confirm that resistance to this oxidative system is a critical functional advantage for maintaining agonist activity in inflammatory environments [1].

Peptide Stability Oxidative Resistance In Vivo Pharmacology

Potent Induction of Superoxide Production (ED50) Comparable to High-Affinity Agonists

A photoactivatable derivative of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA was shown to be biologically active, eliciting superoxide anion production by human polymorphonuclear leukocytes (PMNL) with an ED50 of approximately 0.7 nM [1]. This potency is in the same nanomolar range as the high-affinity FPR1 agonist fMLFF (EC50 = 1.0 ± 0.6 nM in U937 cells) [2] and substantially more potent than the prototypical fMLF, which exhibits a much higher EC50 of ~80 nM in calcium flux assays . This demonstrates that the structural modifications in fNLPNTL do not compromise, and may even enhance, its functional potency in activating key neutrophil effector functions.

Neutrophil Activation Superoxide Anion NADPH Oxidase

Unique Utility as a Conjugation-Ready Probe for Imaging and Receptor Dynamics

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is distinguished by its well-documented and validated use as a scaffold for generating fluorescent and radiolabeled probes. Its tyrosine (Tyr) and lysine (Lys) residues provide convenient sites for conjugation to fluorophores (e.g., fluorescein, tetramethylrhodamine) or radioisotopes (125I) without loss of biological activity [1][2]. This is a significant advantage over simpler peptides like fMLF, where such modifications can more readily disrupt receptor binding. Studies using Fl-fNLPNTL have successfully visualized receptor-ligand dissociation states and real-time internalization in living neutrophils, a capability not as readily achieved with unmodified or less amenable FPR agonists [3].

Fluorescent Probe Receptor Internalization Live-Cell Imaging

Optimal Research Applications for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA Based on Evidence


Quantitative Studies of FPR1 Ligand Binding and Receptor Dynamics

Given its well-defined dissociation constant (Kd = 2.2 nM), N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is the preferred ligand for quantitative pharmacological studies of FPR1. It is ideal for generating accurate competitive binding curves, calculating precise receptor occupancy, and studying the kinetics of ligand-receptor interaction under various conditions [1]. Its consistent binding profile reduces experimental noise compared to fMLF, whose affinity is more sensitive to receptor coupling state [2].

Live-Cell Imaging of Neutrophil Chemotaxis and Receptor Internalization

The compound's established chemistry for conjugation to fluorophores like fluorescein (Fl-fNLPNTL) and tetramethylrhodamine makes it uniquely suited for live-cell imaging applications. Researchers can use these derivatives to visualize real-time FPR1 internalization, track neutrophil chemotaxis in response to defined gradients, and study the spatiotemporal dynamics of receptor signaling in primary human neutrophils [3][4].

In Vitro and In Vivo Models of Inflammation Requiring Oxidatively Stable Agonists

In experimental systems where activated neutrophils release myeloperoxidase (MPO) and reactive oxygen species, the oxidation-prone methionine residue in fMLF can lead to rapid ligand inactivation, confounding results. The norleucine (Nle) substitutions in fNLPNTL confer resistance to this oxidative inactivation, making it a more reliable agonist for sustained stimulation in models of acute and chronic inflammation, both in vitro and in vivo [5].

Development and Validation of FPR1-Targeted Molecular Imaging Agents

The ability to radioiodinate the tyrosine residue of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA with 125I while retaining full biological activity makes it a valuable starting point for developing FPR1-targeted imaging agents [6]. Its high affinity and well-characterized pharmacology support its use as a lead scaffold in medicinal chemistry programs aimed at creating novel diagnostic or theranostic tools for imaging inflammation and infection.

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